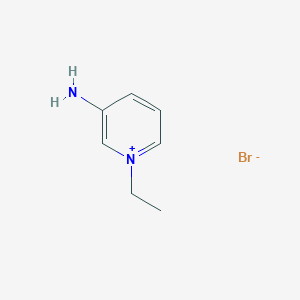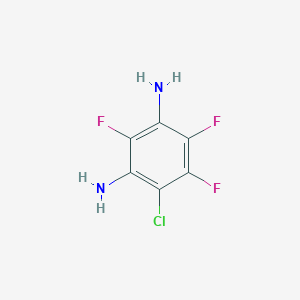
4-Chloro-2,5,6-trifluorobenzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,5,6-trifluorobenzene-1,3-diamine: is an organic compound with the molecular formula C6H4ClF3N2 It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,5,6-trifluorobenzene-1,3-diamine typically involves the halogenation and amination of benzene derivatives. One common method includes the nitration of 4-chloro-2,5,6-trifluorobenzene followed by reduction to form the diamine compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes followed by catalytic hydrogenation. The use of continuous flow reactors and advanced purification techniques ensures the efficient and cost-effective production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-2,5,6-trifluorobenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: 4-Chloro-2,5,6-trifluorobenzene-1,3-diamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving halogenated aromatic amines.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 4-Chloro-2,5,6-trifluorobenzene-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogenated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
- 1,3,5-Trichloro-2,4,6-trifluorobenzene
- 1-Bromo-3-chloro-2,4,5-trifluorobenzene
- 2,4,6-Trichloro-1,3,5-benzenetriamine
Comparison: 4-Chloro-2,5,6-trifluorobenzene-1,3-diamine is unique due to the presence of both chlorine and fluorine atoms along with amine groups. This combination of substituents imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of multiple halogens can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for various applications.
Propriétés
Numéro CAS |
359786-37-1 |
|---|---|
Formule moléculaire |
C6H4ClF3N2 |
Poids moléculaire |
196.56 g/mol |
Nom IUPAC |
4-chloro-2,5,6-trifluorobenzene-1,3-diamine |
InChI |
InChI=1S/C6H4ClF3N2/c7-1-2(8)3(9)6(12)4(10)5(1)11/h11-12H2 |
Clé InChI |
LZVONOACSGBMIL-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)Cl)N)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


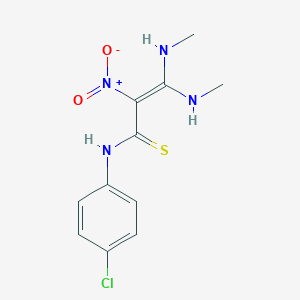
![1-(Iodomethyl)-5-methyl-1,2-dihydro[1,3]oxazolo[3,2-a]quinolin-10-ium iodide](/img/structure/B14254034.png)

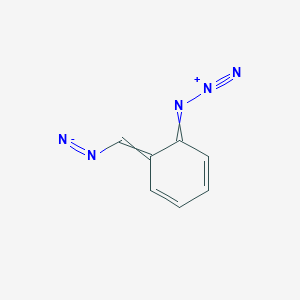


![Anthracene, 9-[(1S)-1-methoxyethyl]-](/img/structure/B14254057.png)
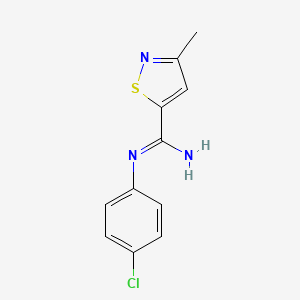
![(1R,5R,6S,7S)-6,7-dihydroxy-8-oxa-3-azabicyclo[3.2.1]octan-2-one](/img/structure/B14254072.png)
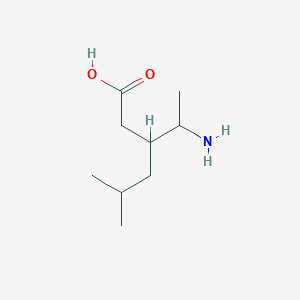
![2-Methyl-2-(prop-1-en-1-yl)-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14254081.png)

![4-Chloro-N-{3-methyl-1-[(naphthalen-2-yl)amino]-1-oxobutan-2-yl}-3-nitrobenzamide](/img/structure/B14254093.png)
